molecular formula C15H22O B14381512 1-[2-(2-Methylpropoxy)ethyl]-4-(prop-1-EN-1-YL)benzene CAS No. 89411-37-0

1-[2-(2-Methylpropoxy)ethyl]-4-(prop-1-EN-1-YL)benzene

Cat. No.: B14381512
CAS No.: 89411-37-0
M. Wt: 218.33 g/mol
InChI Key: CAXRJHPSMGXPSX-UHFFFAOYSA-N
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Description

1-[2-(2-Methylpropoxy)ethyl]-4-(prop-1-EN-1-YL)benzene is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with a prop-1-en-1-yl group and a 2-(2-methylpropoxy)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Methylpropoxy)ethyl]-4-(prop-1-EN-1-YL)benzene typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives with appropriate alkyl halides under Friedel-Crafts conditions. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and minimize by-products. The final product is usually purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Methylpropoxy)ethyl]-4-(prop-1-EN-1-YL)benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents such as halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Br2 in the presence of a catalyst, HNO3 for nitration.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-[2-(2-Methylpropoxy)ethyl]-4-(prop-1-EN-1-YL)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(2-Methylpropoxy)ethyl]-4-(prop-1-EN-1-YL)benzene involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-(prop-2-en-1-yl)phenol
  • Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate

Uniqueness

1-[2-(2-Methylpropoxy)ethyl]-4-(prop-1-EN-1-YL)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

89411-37-0

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

1-[2-(2-methylpropoxy)ethyl]-4-prop-1-enylbenzene

InChI

InChI=1S/C15H22O/c1-4-5-14-6-8-15(9-7-14)10-11-16-12-13(2)3/h4-9,13H,10-12H2,1-3H3

InChI Key

CAXRJHPSMGXPSX-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=CC=C(C=C1)CCOCC(C)C

Origin of Product

United States

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